N-(4-morpholinophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-[4-(MORPHOLIN-4-YL)PHENYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a morpholine ring, a phenyl group, a pyridazine ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLIN-4-YL)PHENYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the morpholine derivative, followed by the introduction of the phenyl and pyridazine rings. The final step involves the formation of the piperidine ring and the carboxamide group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLIN-4-YL)PHENYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
N-[4-(MORPHOLIN-4-YL)PHENYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLIN-4-YL)PHENYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide
- 4-Benzoylmorpholine
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
N-[4-(MORPHOLIN-4-YL)PHENYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H29N5O2 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H29N5O2/c32-26(27-22-6-8-23(9-7-22)30-16-18-33-19-17-30)21-12-14-31(15-13-21)25-11-10-24(28-29-25)20-4-2-1-3-5-20/h1-11,21H,12-19H2,(H,27,32) |
InChI Key |
DRZCGJASPCEGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=NN=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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